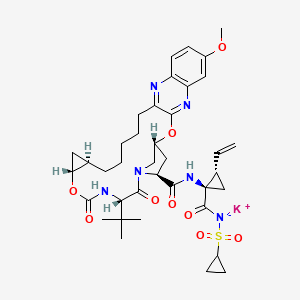
GSK269962 hydrochloride
Vue d'ensemble
Description
GSK269962 hydrochloride is a potent ROCK inhibitor with IC50s of 1.6 and 4 nM for recombinant human ROCK1 and ROCK2 respectively . It has anti-inflammatory and vasodilatory activities . The molecular formula is C29H31ClN8O5 .
Molecular Structure Analysis
The IUPAC name of GSK269962 hydrochloride is N - [3- [2- (4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo [4,5-c]pyridin-6-yl]oxyphenyl]-4- (2-morpholin-4-ylethoxy)benzamide;hydrochloride . The canonical SMILES representation is CCN1C2=CC(=NC=C2N=C1C3=NON=C3N)OC4=CC=CC(=C4)NC(=O)C5=CC=C(C=C5)OCCN6CCOCC6.Cl .Physical And Chemical Properties Analysis
The molecular weight of GSK269962 hydrochloride is 607.1 g/mol . It has 3 hydrogen bond donors and 11 hydrogen bond acceptors . The rotatable bond count is 10 . The exact mass is 606.2105938 g/mol .Applications De Recherche Scientifique
Rho Kinase Inhibition
GSK269962 hydrochloride is a potent inhibitor of Rho kinase (ROCK), with IC50 values of 1.6 and 4 nM for recombinant human ROCK1 and ROCK2 respectively . This makes it a valuable tool in research involving these kinases.
Vasorelaxation Studies
GSK269962 hydrochloride has been used in studies involving vasorelaxation. It has been shown to induce vasorelaxation in preconstricted rat aorta, with an IC50 of 35 nM .
Hypertension Research
Due to its vasorelaxation properties, GSK269962 hydrochloride has been used in research related to hypertension. It has been shown to lower blood pressure in a rat model of hypertension .
Cell Contraction Studies
GSK269962 hydrochloride has been used in studies involving cell contraction. For example, it has been used in research investigating the contraction of uterine myocytes .
Inflammation Research
GSK269962 hydrochloride has been used in research related to inflammation. It has been shown to have anti-inflammatory properties .
Kinase Selectivity Studies
GSK269962 hydrochloride has been used in studies investigating kinase selectivity. It displays greater than 30-fold selectivity for ROCK against a panel of serine/threonine kinases .
Mécanisme D'action
Target of Action
GSK269962 hydrochloride is a potent and selective inhibitor of Rho-associated protein kinases (ROCK), specifically ROCK1 and ROCK2 . These kinases play crucial roles in various cellular functions, including cell adhesion, proliferation, smooth muscle contraction, and stem cell renewal .
Mode of Action
GSK269962 hydrochloride interacts with its targets, ROCK1 and ROCK2, by binding to their active sites, thereby inhibiting their kinase activity . This inhibition disrupts the downstream signaling pathways regulated by these kinases, leading to various cellular changes.
Biochemical Pathways
The primary biochemical pathway affected by GSK269962 hydrochloride is the Rho/ROCK signaling pathway . By inhibiting ROCK1 and ROCK2, GSK269962 hydrochloride disrupts the normal functioning of this pathway, which can lead to changes in cell adhesion, proliferation, and smooth muscle contraction .
Pharmacokinetics
It’s known that the compound has been used in in vivo studies, suggesting it has suitable bioavailability for such applications .
Result of Action
The inhibition of ROCK1 and ROCK2 by GSK269962 hydrochloride leads to a variety of cellular effects. For instance, it has been shown to block the generation of inflammatory cytokines in lipopolysaccharide-stimulated monocytes . Additionally, it induces vasorelaxation in preconstricted rat aorta .
Propriétés
IUPAC Name |
N-[3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-6-yl]oxyphenyl]-4-(2-morpholin-4-ylethoxy)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N8O5.ClH/c1-2-37-24-17-25(31-18-23(24)33-28(37)26-27(30)35-42-34-26)41-22-5-3-4-20(16-22)32-29(38)19-6-8-21(9-7-19)40-15-12-36-10-13-39-14-11-36;/h3-9,16-18H,2,10-15H2,1H3,(H2,30,35)(H,32,38);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKVMFKKKLLDGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC(=NC=C2N=C1C3=NON=C3N)OC4=CC=CC(=C4)NC(=O)C5=CC=C(C=C5)OCCN6CCOCC6.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31ClN8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
GSK269962 hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-{[5-Fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoic acid](/img/structure/B607721.png)





![(4-Difluoromethoxy-3-pyridin-2-ylethynyl-phenyl)-(5,7-dihydro-pyrrolo[3,4-b]pyridin-6-yl)-methanone](/img/structure/B607731.png)
![4-(3-benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B607734.png)

